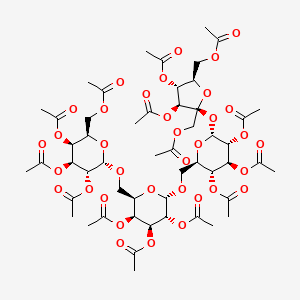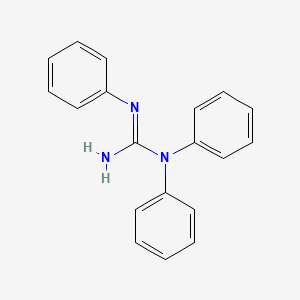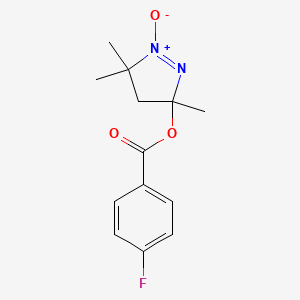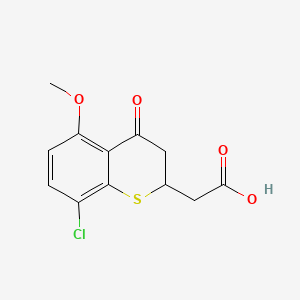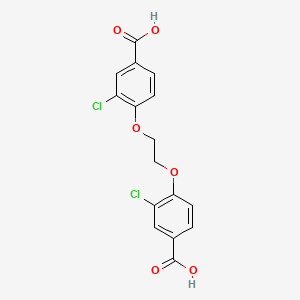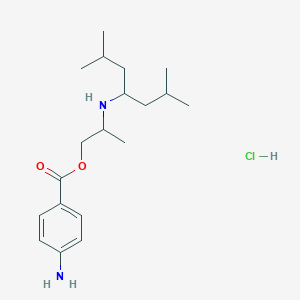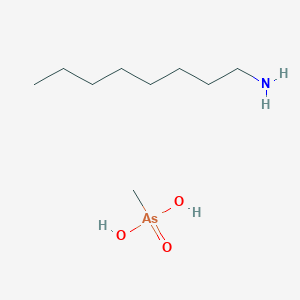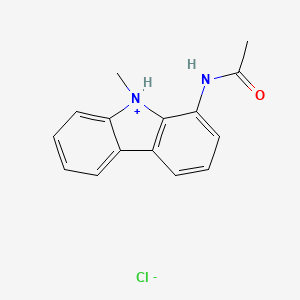
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is a complex compound that combines the properties of an amine, a fatty acid, and an organophosphate. This unique combination allows it to exhibit a wide range of chemical behaviors and applications, making it a valuable compound in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . Triethyl phosphate is synthesized by reacting phosphorus oxychloride with ethanol .
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. For example, ethylenediamine is produced by the reaction of ammonia with ethylene dichloride[4][4]. Stearic acid is obtained through the saponification of triglycerides found in animal fats and vegetable oils . Triethyl phosphate is manufactured by the esterification of phosphoric acid with ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The carbonyl group in octadecanoic acid can be reduced to form alcohols.
Substitution: Triethyl phosphate can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the amine component.
Reduction: Alcohol derivatives of the fatty acid component.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.
Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar amine structure but lacks the fatty acid and phosphate components.
Stearic Acid: Similar fatty acid structure but lacks the amine and phosphate components.
Triethyl Phosphate: Similar phosphate structure but lacks the amine and fatty acid components.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is unique due to its combination of amine, fatty acid, and phosphate functionalities, allowing it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone.
Propriétés
Numéro CAS |
68478-72-8 |
|---|---|
Formule moléculaire |
C28H64N3O6P |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
InChI |
InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
Clé InChI |
NAMSZKAJBKTQTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


